molecular formula C17H18N2 B1608622 2-(1-Benzyl-1H-indol-3-YL)-ethylamine CAS No. 4307-98-6

2-(1-Benzyl-1H-indol-3-YL)-ethylamine

Cat. No. B1608622
CAS RN: 4307-98-6
M. Wt: 250.34 g/mol
InChI Key: XTKOGHRUORLSMB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While there isn’t specific information on the synthesis of “2-(1-Benzyl-1H-indol-3-YL)-ethylamine”, there are related compounds that have been synthesized. For instance, the synthesis of “2-(1H-Indol-3-yl)quinazolin-4(3H)-one” was initiated by esterification of “2-(1H-indol-3-yl)acetic acid” with a catalytic amount of sulfuric acid in ethanol .

Scientific Research Applications

Synthesis and Chemical Modifications

  • Novel Tetrahydropyrazino[1,2-a]indoles : The compound was used to synthesize novel tetrahydropyrazino[1,2-a]indoles, exhibiting high yields in various chemical modifications (Katritzky et al., 2003).

  • Production of Indole-Derived Thioureas : A series of thiourea derivatives were prepared from this compound, confirmed by spectroscopic analysis. These compounds demonstrated antimicrobial and antifungal activities and showed potential against HIV-1 and other RNA viruses (Sanna et al., 2018).

  • Hydroamination of Tetrahydroindoles : Hydroamination of tetrahydroindoles was performed using the compound, yielding high stereoselectivity and yield. This showcases its versatility in chemical synthesis (Sobenina et al., 2010).

Biological and Pharmaceutical Research

  • Efflux Pump Inhibition in Antibacterial Applications : Derivatives of the compound demonstrated the ability to restore the antibacterial activity of ciprofloxacin against Staphylococcus aureus strains, emphasizing its potential in addressing antibiotic resistance (Héquet et al., 2014).

  • 5-HT1D Receptor Agonist Properties : Certain derivatives of the compound displayed agonist activity at 5-HT1D receptors, suggesting potential applications in neuropsychiatric disorders (Barf et al., 1996).

  • Transition Metal Complexes Synthesis : The compound was utilized in producing metal ion complexes, indicating its role in coordination chemistry and potential in various industrial applications (Al-Daffaay, 2022).

properties

IUPAC Name

2-(1-benzylindol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2/c18-11-10-15-13-19(12-14-6-2-1-3-7-14)17-9-5-4-8-16(15)17/h1-9,13H,10-12,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTKOGHRUORLSMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C3=CC=CC=C32)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10395792
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1-Benzyl-1H-indol-3-YL)-ethylamine

CAS RN

4307-98-6
Record name 2-(1-Benzyl-1H-indol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10395792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Padwa, AG Waterson - Tetrahedron, 2000 - Elsevier
A series of amidosulfoxides were prepared by the addition of thiophenol to the appropriate alkenoic acid π-bond, and this was followed by reaction of the in situ generated acyl chloride …
Number of citations: 60 www.sciencedirect.com

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